Acetylthiocholine iodide
Overview
Description
Acetylthiocholine iodide is a substrate for acetylcholinesterase (AChE) and an agonist to nicotinic acetylcholine receptor (AChR) . It has been used as a substrate in the preparation of acetylcholine esterase (AChE) assay working solution for AChE activity assay .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s important to note that the compound is used in various assays and detection methods .Molecular Structure Analysis
The linear formula for this compound is CH3COSCH2CH2N(CH3)3I . Its molecular weight is 289.18 .Chemical Reactions Analysis
This compound is used in the colorimetric determination of acetylcholinesterase activity . The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .Physical And Chemical Properties Analysis
This compound is a powder or crystal substance . It has a melting point of 205-210 °C .Scientific Research Applications
1. Biosensors for Neurotoxic Insecticides
Acetylthiocholine iodide is crucial in the development of amperometric biosensors aimed at rapidly analyzing neurotoxic insecticides. These biosensors function by quantifying the analytical signal derived from the oxidation of thiocholine, produced enzymatically through the hydrolysis of this compound. However, the use of this compound in such devices necessitates meticulous optimization of operational conditions to prevent false signals or reduced sensitivity due to its electrochemically active nature (Bucur, Bucur, & Radu, 2013).
2. Characterization of Acetylcholinesterase in Tissues
Research involving this compound has contributed to the understanding of acetylcholinesterase distribution in various tissues. For instance, its application in the study of the fine structure of the extraocular muscle of rats has revealed the presence of acetylcholinesterase in specific cellular components (Teräväinen, 2004).
3. Evaluation of Oximes in Acetylcholinesterase Reactivation
This compound has been utilized in studies assessing the hydrolysis reaction by pralidoxime iodide and other oximes, substances known for reactivating acetylcholinesterase inhibited by organophosphates. The findings from such studies necessitate a reevaluation of previous data concerning the effects of oximes, highlighting the ease with which oximes hydrolyze this compound and the importance of considering alternative methods for determining acetylcholinesterase activity when examining the effects of oximes (Sakurada et al., 2006).
4. Biomonitoring and Environmental Safety
In the realm of ecotoxicology and environmental safety, this compound is used to characterize cholinesterase activity in various species, serving as a biomarker for exposure or effects of environmental contaminants like organophosphate and carbamate pesticides. Studies using this compound have led to the understanding that different forms of cholinesterases, showing varied sensitivities to anticholinesterase agents, may be present in fish tissues. This emphasizes the importance of cholinesterase characterization prior to its use as a biomarker in environmental monitoring studies (Monteiro et al., 2005).
Mechanism of Action
Target of Action
Acetylthiocholine iodide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it terminates nerve impulses by catalyzing the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
This compound acts as a substrate for AChE . It is hydrolyzed by AChE, producing thiocholine and acetic acid . This process mimics the natural hydrolysis of acetylcholine, allowing the compound to be used in assays to determine AChE activity .
Biochemical Pathways
The hydrolysis of this compound by AChE is part of the cholinergic system’s biochemical pathways. The cholinergic system is involved in numerous physiological functions, including muscle contraction, heart rate regulation, learning, and memory . By acting as a substrate for AChE, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
This compound is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The hydrolysis of this compound by AChE results in the production of thiocholine and acetic acid . This reaction can be used to measure AChE activity, providing valuable information in various research and clinical contexts. For example, AChE inhibitors are used in the treatment of conditions like Alzheimer’s disease , and assays using this compound can help evaluate the efficacy of these inhibitors.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence and activity level of AChE would directly affect the compound’s action . Additionally, factors that affect the compound’s solubility, such as pH and temperature, could also influence its action and efficacy
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLZMAMTZXLBP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883764 | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1866-15-5 | |
Record name | Acetylthiocholine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1866-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylthiocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylthiocholine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylthioethyltrimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETYLTHIOCHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKH6P4YRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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